



G150: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G150 is a potent and highly selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), catalyzes the synthesis of cyclic GMP-AMP (cGAMP). cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING), which in turn triggers downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines.[1][2] The cGAS-STING pathway is a critical component of the innate immune response to pathogens, but its aberrant activation by self-DNA is also implicated in the pathogenesis of various autoimmune and inflammatory diseases. **G150**, by inhibiting cGAS, represents a valuable tool for studying the role of this pathway in health and disease and holds therapeutic potential for cGAS-driven pathologies.

These application notes provide detailed information on the solubility of **G150** and protocols for its preparation and use in cell culture experiments, particularly with the human monocytic cell line THP-1, a common model for studying innate immune responses.

Data Presentation G150 Solubility



Solvent	Solubility	Notes
DMSO	125 mg/mL (319.49 mM)	Dimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions.[3]
Ethanol	Sparingly soluble	Not recommended as a primary solvent for stock solutions.
Water	Insoluble	G150 is practically insoluble in aqueous solutions.
Cell Culture Media	Insoluble (direct dissolution)	Direct dissolution in cell culture media is not feasible. Dilution from a DMSO stock is required.

Recommended Working Concentrations for Cell Culture

Parameter	Recommendation	Notes
G150 Concentration Range	0.1 - 100 μΜ	The optimal concentration should be determined empirically for each cell type and experimental setup.[4]
Final DMSO Concentration in Media	< 0.5% (v/v)	To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[5] Some cell lines may tolerate up to 1%, but this should be verified.[6]

Experimental Protocols



Protocol 1: Preparation of a 10 mM G150 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **G150**, which can be further diluted for use in cell culture experiments.

Materials:

- G150 powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Weighing G150: In a sterile microcentrifuge tube, accurately weigh the desired amount of G150 powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of G150 is approximately 391.25 g/mol), weigh out 3.91 mg of G150.
- Adding DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the G150 powder. For the example above, add 1 mL of DMSO.
- Dissolution: Vortex the tube vigorously until the **G150** powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Treatment of THP-1 Cells with G150

Methodological & Application





This protocol provides a general guideline for treating the human monocytic cell line THP-1 with **G150** to inhibit the cGAS-STING pathway.

Materials:

- Cultured THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- 10 mM G150 stock solution in DMSO (prepared as in Protocol 1).
- Sterile, complete cell culture medium.
- Sterile microcentrifuge tubes.
- Multi-well cell culture plates.

Procedure:

- Cell Seeding: Seed THP-1 cells into multi-well plates at the desired density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the 10 mM G150 stock solution at room temperature.
 - Prepare serial dilutions of the G150 stock solution in sterile, complete cell culture medium to achieve the desired final concentrations. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%.
 - Example Dilution for a 10 μM Final Concentration:
 - Prepare an intermediate dilution by adding 1 μL of the 10 mM G150 stock to 99 μL of complete medium (resulting in a 100 μM solution with 1% DMSO).
 - Add 10 μL of this 100 μM intermediate solution to 90 μL of complete medium in the well of a 96-well plate to achieve a final concentration of 10 μM **G150** with a final DMSO concentration of 0.1%.

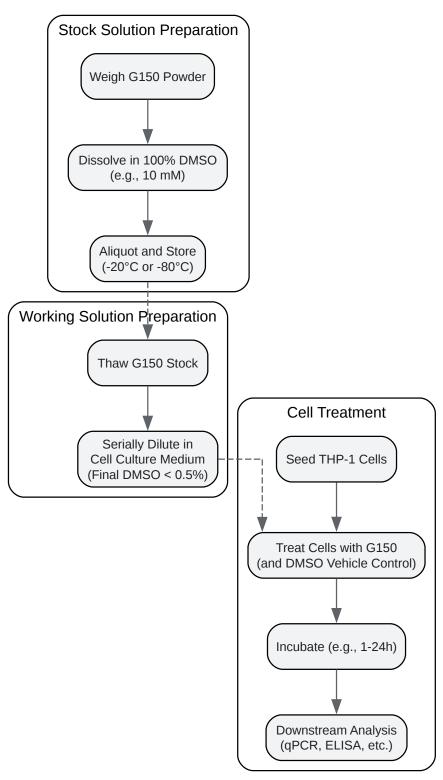


- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without G150) to a separate set of wells. This is essential to account for any effects of the solvent on the cells.
- Cell Treatment:
 - Carefully remove the old medium from the wells containing the THP-1 cells.
 - Add the prepared **G150** working solutions and the vehicle control to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO₂. The incubation time will depend on the specific experimental endpoint.
- Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as quantitative PCR (qPCR) to measure the expression of interferon-stimulated genes (e.g., IFNB1, CXCL10), ELISA to quantify cytokine production, or western blotting to assess the phosphorylation of key signaling proteins like IRF3 and TBK1.

Visualizations G150 Preparation Workflow



G150 Preparation and Cell Treatment Workflow

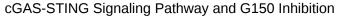


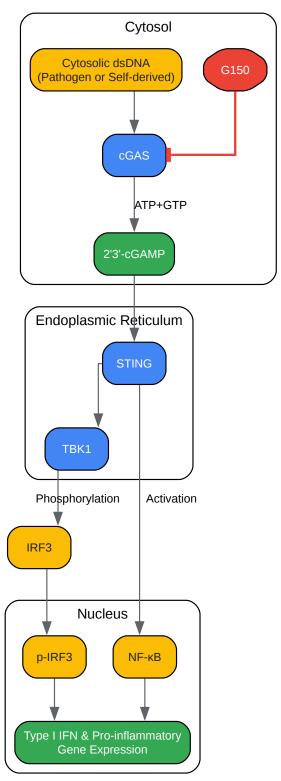
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Caption: Workflow for **G150** stock solution preparation and cell treatment.



cGAS-STING Signaling Pathway and Inhibition by G150





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Caption: **G150** inhibits cGAS, blocking downstream IFN and cytokine production.

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